Cas no 356094-55-8 (N-(2,3-Dimethoxybenzyl)cyclopentanamine)

N-(2,3-Dimethoxybenzyl)cyclopentanamine Propiedades químicas y físicas
Nombre e identificación
-
- N-(2,3-Dimethoxybenzyl)cyclopentanamine
- Cyclopentyl-(2,3-dimethoxy-benzyl)-amine
- N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine
- [(2,3-dimethoxyphenyl)methyl]cyclopentylamine
- Oprea1_351692
- N-CYCLOPENTYL-N-(2,3-DIMETHOXYBENZYL)AMINE
- CYCLOPENTYL-(2,3-DIMETHOXYBENZYL)AMINE
- 356094-55-8
- SB80639
- STK133503
- AKOS000227003
- DTXSID40354519
-
- MDL: MFCD01469464
- Renchi: InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
- Clave inchi: PDRRFTJCMRGAFB-UHFFFAOYSA-N
- Sonrisas: COC1=CC=CC(=C1OC)CNC2CCCC2
Atributos calculados
- Calidad precisa: 235.15700
- Masa isotópica única: 235.157228913g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 5
- Complejidad: 216
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30.5Ų
- Xlogp3: 2.5
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 332.1±27.0 °C at 760 mmHg
- Punto de inflamación: 139.6±13.2 °C
- PSA: 30.49000
- Logp: 3.12690
- Presión de vapor: 0.0±0.7 mmHg at 25°C
N-(2,3-Dimethoxybenzyl)cyclopentanamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,3-Dimethoxybenzyl)cyclopentanamine Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2,3-Dimethoxybenzyl)cyclopentanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-326714-500mg |
Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, |
356094-55-8 | 500mg |
¥1865.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1800671-1g |
N-(2,3-Dimethoxybenzyl)cyclopentanamine |
356094-55-8 | 98% | 1g |
¥2675.00 | 2024-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-326714-500 mg |
Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, |
356094-55-8 | 500MG |
¥1,865.00 | 2023-07-11 | ||
Crysdot LLC | CD12079388-5g |
N-(2,3-Dimethoxybenzyl)cyclopentanamine |
356094-55-8 | 95+% | 5g |
$874 | 2024-07-24 |
N-(2,3-Dimethoxybenzyl)cyclopentanamine Literatura relevante
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
356094-55-8 (N-(2,3-Dimethoxybenzyl)cyclopentanamine) Productos relacionados
- 353777-76-1(N-(2-Methoxybenzyl)cyclopentanamine)
- 2227785-69-3(tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate)
- 1558146-00-1(3-(3,3-Difluorocyclohexyl)propanoic acid)
- 2384758-73-8(2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl fluoride)
- 868217-09-8(1-(4-bromobenzenesulfonyl)-2-{(4-bromophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1806292-73-8(4-(1-Bromo-2-oxopropyl)-3-(bromomethyl)mandelic acid)
- 2228152-33-6(6-bromo-1,3-dioxaindane-5-carboximidamide)
- 2171648-94-3(5-butyl-9-cyclopropyl-1-oxa-4,9-diazaspiro5.5undecane)
- 1209249-77-3(2-methoxy-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylpyridine-3-carboxamide)
- 936077-59-7(<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one)



